2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol
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Overview
Description
2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol is a compound that features an indole moiety fused with a cyclobutanol ring. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol typically involves the reaction of indole derivatives with cyclobutanone under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the indole nitrogen to the carbonyl group of cyclobutanone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane ring.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutanone.
Reduction: Formation of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutane.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)cyclobutan-1-ol: Similar structure but with a different position of the indole moiety.
2-(2,3-dihydro-1H-indol-1-yl)cyclopentan-1-ol: Similar structure but with a cyclopentanol ring instead of cyclobutanol.
2-(2,3-dihydro-1H-indol-1-yl)cyclohexan-1-ol: Similar structure but with a cyclohexanol ring instead of cyclobutanol.
Uniqueness
2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol is unique due to its specific ring structure, which can influence its chemical reactivity and biological activity. The presence of both the indole and cyclobutanol moieties provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-5-11(12)13-8-7-9-3-1-2-4-10(9)13/h1-4,11-12,14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDWYEVYXYJYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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